2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one
Description
Properties
CAS No. |
64670-18-4 |
|---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-phenacylsulfanyl-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H13N3O2S/c21-15(12-5-2-1-3-6-12)11-23-17-19-14(9-16(22)20-17)13-7-4-8-18-10-13/h1-10H,11H2,(H,19,20,22) |
InChI Key |
MDTDOZPXZXGSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinone derivative with a phenylethylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.
Comparison with Similar Compounds
Substituent Analysis at Position 2
The 2-oxo-2-phenylethylsulfanyl group distinguishes the target compound from analogs:
- : 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one replaces the phenyl group with a piperidin-1-yl moiety, introducing a cyclic amine. The trifluoromethyl group at position 6 enhances lipophilicity but lacks hydrogen bonding capability compared to pyridin-3-yl .
- : 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one features a 2-methylbenzylthio group, which is purely hydrophobic. The amino group at position 6 increases solubility but may reduce metabolic stability .
- : 2-[(4-Fluorophenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one has a 4-fluorophenylsulfanyl group, where the fluorine atom increases electronegativity. The alkoxy group at position 6 improves lipophilicity but reduces polar interactions .
- : 6-(Pyridin-3-yl)-2-(p-tolyl)pyrimidin-4(3H)-one substitutes the ketone with a p-tolyl group, prioritizing hydrophobicity over hydrogen bonding .
Substituent Analysis at Position 6
The pyridin-3-yl group at position 6 is a key differentiator:
- : The trifluoromethyl group (position 6) increases molecular weight (321.32 g/mol) and logP, favoring membrane permeability but reducing aqueous solubility .
- : 6-(Cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one introduces cyclohexylmethyl and ethyl groups, adding steric bulk that may hinder binding to flat interaction surfaces .
Structural and Functional Comparison Table
Research Findings and Implications
- Hydrogen Bonding : The target compound’s 2-oxo group and pyridin-3-yl nitrogen provide dual hydrogen bonding sites, a feature absent in analogs like (trifluoromethyl) and (alkoxy) .
- Lipophilicity : ’s trifluoromethyl group increases logP, suggesting better blood-brain barrier penetration but lower solubility than the target compound .
- Metabolic Stability: The pyridin-3-yl group may enhance metabolic stability compared to ’s amino group, which is prone to oxidation .
Biological Activity
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential pharmacological applications. This compound's structure suggests that it may exhibit various biological activities, particularly in anti-inflammatory and anticancer domains. This article reviews the available literature on its biological activity, synthesizing data from multiple studies.
Chemical Structure
The compound features a pyrimidine ring substituted with a pyridine moiety and a sulfanyl group linked to a phenyl ring. The presence of these functional groups is critical for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that similar pyrimidine derivatives possess significant anti-inflammatory properties. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Inhibitory Potency of Pyrimidine Derivatives on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Target Compound | TBD | TBD |
The inhibition of COX enzymes leads to reduced production of prostaglandins, mediators of inflammation, suggesting that the target compound may exhibit similar effects.
Anticancer Activity
Compounds with similar structures have also been investigated for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Pyrimidine Derivatives in Cancer Research
A study indicated that certain pyrimidine derivatives induced apoptosis in cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their chemical structure:
- Pyridine Substitution : Enhances interaction with biological targets.
- Sulfanyl Group : May contribute to increased lipophilicity and cellular uptake.
- Phenyl Group : Often enhances binding affinity to target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
